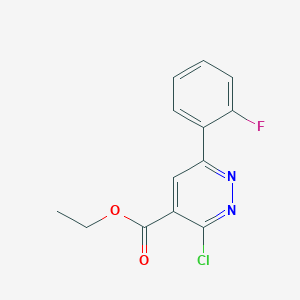

Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2O2/c1-2-19-13(18)9-7-11(16-17-12(9)14)8-5-3-4-6-10(8)15/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUZYTWIDCDNTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. This compound inhibits acetylcholinesterase activity, leading to an accumulation of acetylcholine and prolonged cholinergic signaling. Additionally, this compound has been shown to interact with gamma-hydroxybutyric acid (GHB) binding sites, indicating its potential as a ligand with high affinity for these sites.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, it has been observed to modulate cell signaling pathways, particularly those involving acetylcholine and gamma-hydroxybutyric acid. This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and behavior. In addition, this compound has been reported to exhibit neuroprotective and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine. This inhibition results in increased acetylcholine levels and prolonged cholinergic signaling. Additionally, this compound interacts with gamma-hydroxybutyric acid binding sites, potentially modulating the activity of these receptors and influencing downstream signaling pathways. These interactions contribute to the compound’s neuroprotective and anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on acetylcholinesterase and its interactions with gamma-hydroxybutyric acid binding sites, suggesting sustained neuroprotective and anti-inflammatory properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective and anti-inflammatory effects without significant adverse effects. At higher doses, toxic effects have been observed, including impaired motor function and behavioral changes. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism results in the formation of several metabolites, which may contribute to the compound’s overall biological activity. Additionally, this compound has been shown to affect metabolic flux and alter metabolite levels in cells, further influencing cellular function and behavior.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to specific proteins and receptors, influencing its localization and accumulation. Studies have shown that this compound is distributed throughout the body, with higher concentrations observed in the brain and liver.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cells. It has been observed to accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it may exert its effects on cellular processes. Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles, further influencing its activity and function.

Biological Activity

Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C13H10ClFN2O2

- Molecular Weight : 280.68 g/mol

- Purity : Typically around 95% .

This compound exhibits its biological activity primarily through interactions with various enzymes and receptors:

- Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation, which can influence cognitive functions and has implications for treating neurodegenerative diseases .

- Cell Signaling Modulation : The compound affects cell signaling pathways, particularly the NF-kB pathway, which is involved in inflammatory responses and immune system regulation .

Biological Activities

Research indicates that this compound possesses a range of biological activities:

- Antimicrobial Activity : this compound has demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showcasing significant antimicrobial properties .

- Anticancer Properties : In vitro studies have indicated that this compound can inhibit the proliferation of cancer cells. Its structure allows it to engage with specific molecular targets involved in cancer cell growth . For instance, it has shown potency against several cancer cell lines with IC50 values comparable to established chemotherapeutics.

- Anti-inflammatory Effects : The modulation of the NF-kB pathway suggests potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .

Research Findings

Several studies have investigated the biological activity of this compound:

Case Studies

- Antimicrobial Study : A recent study tested the compound against multiple bacterial strains, revealing a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus, indicating strong antibacterial properties .

- Cancer Cell Proliferation : In a cell viability assay, the compound reduced the viability of A549 lung cancer cells by 70% at a concentration of 20 µM, comparable to doxorubicin .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound is influenced by its structural features:

- Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances potency against certain biological targets.

- Modification Potential : Variations in substituents can lead to improved biological activity, making it a promising candidate for further drug development .

Comparison with Similar Compounds

Below is a detailed comparison of Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate with structurally related pyridazine derivatives, focusing on substituent effects, reactivity, and pharmacological relevance.

Structural and Functional Group Variations

Compound A : Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate

- Key Differences :

- Substituent Position : The phenyl group has a para-chloro substituent instead of ortho-fluoro .

- Electronic Effects : Chlorine is less electronegative than fluorine but exhibits stronger electron-withdrawing effects due to its larger size.

- Biological Activity : This compound was cyclized with hydrazine derivatives to form pyrazolo[3,4-c]pyridazines, which showed CNS activity in preclinical models .

Compound B : Ethyl 3-chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylate

- Key Differences :

- Substituent Type : Methoxy group (electron-donating) replaces fluorine at the ortho position.

- Impact on Reactivity : The methoxy group may hinder nucleophilic substitution at position 6 due to steric bulk and altered electron density.

- Physical Properties : Molecular weight = 292.72 g/mol (vs. ~295.69 g/mol for the target compound) .

Compound C : 3-Chloro-6-(2-fluorophenyl)-4-methylpyridazine

- Key Differences :

Compound D : Ethyl 6-Oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate

- Key Differences :

Comparative Data Table

Crystallographic Insights

While direct crystallographic data for the target compound is unavailable, studies on analogs like Ethyl 4-(4-fluorophenyl)-6-phenyl-2-substituted-3-pyridinecarboxylate () highlight how ortho-fluorine influences molecular packing via C–H···F interactions. Such effects could stabilize crystal lattices in the target compound compared to non-fluorinated analogs .

Preparation Methods

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acid chloride formation | Thionyl chloride, dry DCM, N2 atmosphere | 0–25°C | 2–4 hours | — | Moisture sensitive intermediate |

| Nucleophilic substitution | 2-Fluoroaniline, dry DCM, N2 atmosphere | 0–25°C | 1–2 hours | 80–90 | Dropwise addition, stirring |

| Work-up and isolation | Aqueous NaOH wash, acidification with HCl | Room temperature | 1 hour | — | Removes excess amine and impurities |

| Esterification (if required) | Ethanol, acid catalyst (H2SO4) | Reflux (~78°C) | 4–6 hours | 85–90 | Fischer esterification |

| Purification | Recrystallization, column chromatography | Room temperature | — | — | Ensures high purity |

Research Findings and Variations

- The substitution reaction at position 6 is highly selective due to steric and electronic effects of the pyridazine ring and the 2-fluorophenyl group.

- Reaction monitoring by thin-layer chromatography (TLC) ensures complete conversion, typically within 12–24 hours depending on scale and reagent purity.

- Use of dry solvents and inert atmosphere is critical to prevent hydrolysis of acid chloride and side reactions.

- Alternative nucleophiles such as 2-chlorophenyl or 2-methoxyphenyl amines have been used to prepare analogs, indicating the generalizability of the method.

- Yields are generally high (80–90%) with minimal byproducts when reaction parameters are optimized.

- Structural characterization using NMR confirms substitution pattern and ester formation, while IR spectroscopy identifies characteristic carbonyl and aromatic bands.

Summary Table of Key Preparation Methods

| Method Step | Description | Key Reagents | Outcome |

|---|---|---|---|

| Acid chloride formation | Conversion of carboxylic acid to acid chloride | Thionyl chloride, dry DCM | Reactive intermediate for substitution |

| Nucleophilic substitution | Reaction with 2-fluoroaniline to substitute Cl at C6 | 2-Fluoroaniline, dry DCM | Formation of 6-(2-fluorophenyl) derivative |

| Esterification | Formation of ethyl ester group | Ethanol, acid catalyst | Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate |

| Purification | Recrystallization and chromatography | Ethyl acetate, diisopropyl ether | Pure final compound |

Q & A

Q. Why do computational predictions of reactivity clash with experimental results in electrophilic substitution?

- Methodological Answer :

- Re-examine DFT calculations (B3LYP/6-31G*) for transition-state geometries.

- Consider solvent effects (PCM model) and steric hindrance from the 2-fluorophenyl group.

- Validate with Hammett plots using substituents of varying electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.